LUF6283

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

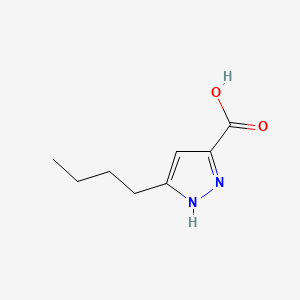

5-butyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288719 | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92933-48-7 | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

LUF6000: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LUF6000 is a potent and selective positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, particularly inflammation. This technical guide provides an in-depth overview of the mechanism of action of LUF6000, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and visualizing the associated signaling pathways. LUF6000 enhances the binding affinity and/or efficacy of endogenous adenosine and other A3AR agonists, thereby potentiating their downstream effects. Its anti-inflammatory properties have been demonstrated in multiple preclinical models, primarily through the modulation of the NF-κB signaling pathway and other associated kinases. This document serves as a comprehensive resource for researchers and drug development professionals working on A3AR-targeted therapeutics.

Core Mechanism of Action

LUF6000 functions as a positive allosteric modulator of the A3 adenosine receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand adenosine, LUF6000 binds to a distinct, allosteric site on the A3AR. This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of orthosteric agonists.[2] A key advantage of this mechanism is the potential for greater therapeutic specificity, as allosteric modulators tend to act only in the presence of the endogenous ligand, which is often upregulated at sites of inflammation or pathology.[2][3] LUF6000 itself does not activate the A3AR but potentiates the effects of agonists like adenosine.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of LUF6000.

Table 1: In Vitro Activity of LUF6000

| Assay Type | Cell Line/System | Agonist | LUF6000 Concentration | Observed Effect | Reference |

| [³⁵S]GTPγS Binding | HEK293 cells expressing human A3AR | Cl-IB-MECA | 10 µM | ~2-3 fold increase in Emax | [4] |

| [³⁵S]GTPγS Binding | HEK293 cells expressing dog A3AR | Cl-IB-MECA | 10 µM | >2.5-fold increase in Emax | [5] |

| [³⁵S]GTPγS Binding | HEK293 cells expressing rabbit A3AR | Cl-IB-MECA | 10 µM | Substantial enhancement of agonist efficacy | [4] |

| [³⁵S]GTPγS Binding | HEK293 cells expressing mouse A3AR | Cl-IB-MECA | 10 µM | Weak activity | [4] |

| cAMP Accumulation Assay | HL-60 cells | Cl-IB-MECA | 3 µM | 41% enhancement of Emax | [2] |

| cAMP Accumulation Assay | HL-60 cells | MRS5698 | 3 µM | 19% enhancement of Emax | [2] |

Table 2: In Vivo Anti-Inflammatory Efficacy of LUF6000

| Animal Model | Species | LUF6000 Dose | Administration Route | Key Findings | Reference |

| Adjuvant-Induced Arthritis (AIA) | Rat | 100 µg/kg | Oral (PO), thrice daily | Significant reduction in RA clinical score | [1] |

| Monoiodoacetate-Induced Osteoarthritis (MIA) | Rat | 100 µg/kg | Oral (PO), twice daily | Decreased knee swelling and edema | [1] |

| Concanavalin A-Induced Hepatitis | Mouse | 10 µg/kg and 100 µg/kg | Oral (PO), twice daily | Dose-dependent decrease in SGPT and SGOT levels | [1] |

Key Signaling Pathways

LUF6000, by potentiating A3AR activation, modulates several downstream signaling pathways, with the inhibition of the NF-κB pathway being a central component of its anti-inflammatory effects.

NF-κB Signaling Pathway

Activation of the A3AR by an agonist in the presence of LUF6000 leads to the downregulation of key proteins in the NF-κB signaling cascade. This includes the reduced expression and/or phosphorylation of PI3K, IKK, and IκB, ultimately preventing the nuclear translocation of the NF-κB p65 subunit.[1][6] This inhibition of NF-κB, a master regulator of pro-inflammatory gene transcription, is a primary mechanism for the anti-inflammatory effects of LUF6000.

Caption: LUF6000 enhances A3AR-mediated inhibition of the NF-κB pathway.

Other Associated Signaling Molecules

In addition to the canonical NF-κB pathway, LUF6000-potentiated A3AR signaling has been shown to deregulate other signaling proteins, including Jak-2 and STAT-1, which are also involved in inflammatory processes.[1]

Caption: LUF6000-potentiated A3AR signaling deregulates Jak-2 and STAT-1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on LUF6000.

In Vitro [³⁵S]GTPγS Binding Assay

This assay measures the activation of G proteins coupled to the A3AR upon agonist binding, which is potentiated by LUF6000.

-

Cell Culture and Membrane Preparation:

-

HEK293 cells stably expressing the human, dog, rabbit, or mouse A3AR are cultured in appropriate media.

-

Cell pellets are washed and resuspended in a Tris-HCl buffer.

-

Membranes are prepared by homogenization and centrifugation, with the final pellet resuspended in a buffer containing sucrose and stored at -80°C.[5]

-

-

Assay Protocol:

-

Membranes are incubated in a buffer containing Tris-HCl, EGTA, MgCl₂, GDP, and dithiothreitol.[5]

-

LUF6000 or vehicle is pre-incubated with the membranes.

-

The reaction is initiated by the addition of the A3AR agonist (e.g., Cl-IB-MECA) and [³⁵S]GTPγS.

-

After incubation at 25°C, the reaction is terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing [³⁵S]GTPγS bound to G proteins, is measured by liquid scintillation counting.[7]

-

-

Data Analysis:

-

EC₅₀ and Emax values are calculated by fitting the data to a sigmoidal dose-response curve.

-

Caption: Workflow for the [³⁵S]GTPγS binding assay.

In Vivo Models of Inflammation

-

Adjuvant-Induced Arthritis (AIA) in Rats:

-

Induction: Lewis rats are injected subcutaneously at the base of the tail with Complete Freund's Adjuvant.

-

Treatment: LUF6000 (100 µg/kg) or vehicle is administered orally, thrice daily, starting at the onset of disease.

-

Assessment: Disease severity is evaluated using a clinical scoring system that assesses inflammation in the paws.[1]

-

-

Monoiodoacetate-Induced Osteoarthritis (MIA) in Rats:

-

Induction: Osteoarthritis is induced by a single intra-articular injection of monoiodoacetate into the knee joint.

-

Treatment: LUF6000 (100 µg/kg) or vehicle is administered orally, twice daily, starting at the onset of disease.

-

Assessment: Disease progression is monitored by measuring knee swelling and edema.[1]

-

-

Concanavalin A (ConA)-Induced Hepatitis in Mice:

-

Induction: Acute hepatitis is induced by a single intravenous injection of Concanavalin A.[8][9]

-

Treatment: LUF6000 (10 or 100 µg/kg) or vehicle is administered orally, twice daily, starting at the onset of disease.

-

Assessment: Liver damage is quantified by measuring the serum levels of liver enzymes, such as serum glutamic pyruvic transaminase (SGPT) and serum glutamic oxaloacetic transaminase (SGOT).[1]

-

Western Blot Analysis of NF-κB Pathway Proteins

This technique is used to measure the levels of key proteins in the NF-κB signaling pathway in tissues or cells treated with LUF6000.

-

Sample Preparation:

-

Tissues (e.g., from inflamed paws in the AIA model) or cells are lysed to extract proteins.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are then transferred to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, PI3K, IKK).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection and Analysis:

-

The protein bands are visualized using a chemiluminescent substrate.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[10]

-

Conclusion

LUF6000 represents a promising therapeutic candidate due to its specific mechanism of action as a positive allosteric modulator of the A3 adenosine receptor. Its ability to potentiate the endogenous anti-inflammatory effects of adenosine, primarily through the inhibition of the NF-κB signaling pathway, has been well-documented in preclinical studies. The data and protocols summarized in this guide provide a solid foundation for further research and development of LUF6000 and other A3AR allosteric modulators for the treatment of inflammatory diseases.

References

- 1. A3 Adenosine Receptor Allosteric Modulator Induces an Anti-Inflammatory Effect: In Vivo Studies and Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic and functional modulation by agonist MRS5698 and allosteric enhancer LUF6000 at the native A3 adenosine receptor in HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A3 adenosine receptor activation inhibits cell proliferation via phosphatidylinositol 3-kinase/Akt-dependent inhibition of the extracellular signal-regulated kinase 1/2 phosphorylation in A375 human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Investigational A3 adenosine receptor targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concanavalin A-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 9. The concanavalin A model of acute hepatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

LUF6283: A Novel Pyrazole-Class Partial Agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF6283 is a novel synthetic compound belonging to the pyrazole class, identified as a partial agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as the nicotinic acid receptor.[1][2] Unlike the endogenous ligand niacin, which is a full agonist, this compound exhibits a distinct pharmacological profile with the potential to mitigate the undesirable flushing side effects associated with niacin therapy while retaining beneficial lipid-lowering effects.[1][2] This technical guide provides a comprehensive overview of the discovery, in vitro and in vivo characterization, and the underlying signaling pathways of this compound.

Discovery and Synthesis

This compound was developed and characterized by the Figueroa et al. laboratory as part of a medicinal chemistry effort to create HCA2 partial agonists.[1] While the specific synthetic route for this compound is not publicly detailed, it is described as a pyrazole-class compound.[1][2]

In Vitro Characterization

The pharmacological properties of this compound have been evaluated in several in vitro assays using HEK293T cells stably expressing the human HCA2 receptor.[1]

Quantitative Data Summary

| Assay Type | Parameter | This compound | Niacin (Full Agonist) | LUF6281 (Partial Agonist) |

| Radioligand Binding Assay | Kᵢ (μM) | 0.55 | - | 3.1 |

| [³⁵S]-GTPγS Binding Assay | EC₅₀ (μM) | - | - | - |

| Eₘₐₓ (% of Niacin) | Partial Agonist | Full Agonist | Partial Agonist | |

| ERK1/2 Phosphorylation Assay | EC₅₀ (μM) | 0.32 | 0.02 | 1.4 |

| Efficacy | High Efficacy Full Agonist | High Efficacy Full Agonist | High Efficacy Full Agonist |

Table 1: In Vitro Pharmacological Data for this compound and related compounds at the human HCA2 receptor.[1]

Experimental Protocols

Radioligand Competitive Binding Assay

The affinity of this compound for the HCA2 receptor was determined through a competitive binding assay. The experiment utilized membranes from HEK293T cells stably expressing the human HCA2 receptor and a radiolabeled form of nicotinic acid. The assay measures the ability of this compound to displace the radioligand, from which the inhibition constant (Kᵢ) is calculated.[1]

[³⁵S]-GTPγS Binding Assay

This functional assay was employed to assess the ability of this compound to activate G-protein signaling downstream of the HCA2 receptor. The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G proteins upon receptor activation. In this assay, this compound was characterized as a partial agonist compared to the full agonist niacin.[1]

ERK1/2 Phosphorylation Assay

To further investigate the signaling profile of this compound, an ERK1/2 phosphorylation assay was conducted. This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are part of a downstream signaling cascade. Interestingly, while being a partial agonist in the G-protein activation assay, this compound acted as a high-efficacy full agonist in promoting ERK1/2 phosphorylation.[1] This suggests a potential for biased agonism, where the compound preferentially activates one signaling pathway over another.

In Vivo Studies

The in vivo effects of this compound were evaluated in normolipidaemic C57BL/6 mice to assess its potential to lower VLDL-triglyceride levels and to induce cutaneous flushing.[1][2] When administered for four weeks, this compound was shown to decrease VLDL-triglyceride concentrations, an effect associated with a reduction in the expression of Apolipoprotein B (APOB) in the liver.[2] Importantly, these beneficial lipid-lowering effects were achieved without the significant flushing side effect typically observed with niacin.[1][2]

Signaling Pathway

The HCA2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi proteins. Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, HCA2 activation can stimulate the ERK1/2 signaling pathway. The partial agonism of this compound at the G-protein level, combined with its full agonism for ERK1/2 phosphorylation, highlights a complex signaling profile that may contribute to its favorable in vivo effects.

Caption: Signaling pathway of the HCA2 receptor activated by this compound.

Conclusion

This compound is a promising HCA2 partial agonist with a distinct pharmacological profile. Its ability to achieve lipid-lowering effects in vivo without inducing significant flushing presents a potential therapeutic advantage over existing niacin-based therapies. The observed biased agonism, with differential effects on G-protein and ERK1/2 signaling pathways, warrants further investigation to fully elucidate its mechanism of action and therapeutic potential in treating dyslipidemic disorders.

References

LUF6283 Structural Analogs and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LUF6283 is a notable pyrazole-class partial agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as GPR109A or the niacin receptor. HCAR2 is a G protein-coupled receptor (GPCR) that has garnered significant attention as a therapeutic target for dyslipidemia and inflammation-related diseases. The activation of HCAR2 by its endogenous ligand, β-hydroxybutyrate, or by pharmacological agonists like niacin, leads to the inhibition of lipolysis in adipocytes and modulates immune responses. However, the clinical utility of full HCAR2 agonists such as niacin is often limited by the common side effect of cutaneous flushing.

Partial agonists like this compound and its structural analogs represent a promising therapeutic strategy to mitigate this flushing effect while retaining the beneficial lipid-lowering properties. These compounds selectively activate downstream signaling pathways to a lesser extent than full agonists, thereby offering a more favorable therapeutic window. This technical guide provides a comprehensive overview of the structural analogs and derivatives of this compound, focusing on their structure-activity relationships, quantitative biological data, and the experimental methodologies used for their characterization.

Core Compound: this compound and its Analogs

This compound belongs to the pyrazole carboxamide chemical class. Its structural analog, LUF6281, shares the same core scaffold with variations in substituent groups, leading to differences in their pharmacological profiles.

Quantitative Biological Data

The following table summarizes the in vitro pharmacological data for this compound and its analog LUF6281 at the human HCAR2.

| Compound | Chemical Class | Receptor Binding Affinity (Ki in µM) | Functional Potency (EC50 in µM) [[35S]-GTPγS] | Efficacy (%) [[35S]-GTPγS] |

| This compound | Pyrazole Carboxamide | 0.55 | 1.8 | ~75 |

| LUF6281 | Pyrazole Carboxamide | 3.1 | 11 | ~50 |

| Niacin (Reference) | Pyridinecarboxylic acid | 0.17 | 0.18 | 100 |

Structure-Activity Relationship (SAR)

The pyrazole carboxamide scaffold is a key pharmacophore for HCAR2 agonism. The structure-activity relationship studies within this series, although not extensively published, suggest that modifications to the substituents on the pyrazole ring and the carboxamide nitrogen can significantly influence both binding affinity and functional efficacy.

The difference in potency and efficacy between this compound and LUF6281 highlights the sensitivity of HCAR2 to subtle structural changes in its ligands. The higher affinity and efficacy of this compound compared to LUF6281 can be attributed to the specific nature and positioning of its substituent groups, which likely result in a more favorable interaction with the orthosteric binding pocket of the HCAR2 receptor. The pyrazole core itself can be considered a bioisostere of an amide, providing a rigid scaffold for the presentation of key interacting moieties. Further exploration of bioisosteric replacements for the pyrazole ring, such as oxadiazoles, thiazoles, triazoles, and imidazoles, could lead to the discovery of novel HCAR2 modulators with improved pharmacological properties.

Experimental Protocols

Synthesis of Pyrazole Carboxamide Derivatives

A general synthetic route for pyrazole carboxamide derivatives involves a two-step process:

-

Acid Chloride Formation: The corresponding pyrazole carboxylic acid is treated with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), typically in a solventless reaction or in an inert solvent. The reaction mixture is heated to drive the reaction to completion. After the reaction, the excess thionyl chloride is removed under reduced pressure to yield the crude pyrazole carbonyl chloride.

-

Amide Coupling: The pyrazole carbonyl chloride is then reacted with a desired primary or secondary amine in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is typically stirred at room temperature or heated to reflux to ensure complete conversion. The final product is then purified using standard techniques such as column chromatography or recrystallization.

Experimental Workflow for Synthesis

General synthesis of pyrazole carboxamides.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Membrane Preparation:

-

Cells stably expressing the human HCAR2 are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Reaction:

-

In a 96-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]-Niacin) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled reference compound.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester, which separates the bound radioligand from the free radioligand.

-

The filters are washed with ice-cold wash buffer to remove any unbound radioactivity.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

[³⁵S]-GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist.

-

Membrane Preparation:

-

Membranes expressing HCAR2 are prepared as described for the radioligand binding assay.

-

-

Assay Reaction:

-

In a 96-well plate, the membranes are incubated in an assay buffer containing GDP (to ensure the G protein is in its inactive state), [³⁵S]-GTPγS, and varying concentrations of the test agonist (e.g., this compound).

-

Basal G protein activity is measured in the absence of any agonist.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through a glass fiber filter mat.

-

The filters are washed with ice-cold wash buffer.

-

The amount of [³⁵S]-GTPγS bound to the G proteins on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect of the agonist) are determined by non-linear regression analysis of the dose-response curve.

-

HCAR2 Signaling Pathway

Upon agonist binding, HCAR2 couples to an inhibitory G protein (Gαi). This initiates a signaling cascade that leads to the physiological effects of the receptor.

HCAR2 Signaling Cascade

LUF6283 In Vitro Preliminary Screening: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro preliminary screening of LUF6283, a novel small molecule inhibitor. The primary objective of this initial screening phase was to characterize the compound's bioactivity, determine its potency and selectivity against a panel of relevant kinase targets, and elucidate its preliminary mechanism of action through cell-based assays. The following sections detail the experimental protocols, present the quantitative data in a structured format, and visualize the key signaling pathways and experimental workflows. This whitepaper is intended to serve as a core technical guide for researchers, scientists, and professionals involved in the ongoing development of this compound.

Biochemical Assays: Kinase Inhibition Profiling

A panel of kinase assays was performed to determine the inhibitory activity of this compound against selected targets. The compound was screened against a panel of kinases known to be implicated in oncogenesis.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

The kinase inhibitory activity of this compound was determined using the LanthaScreen™ Eu Kinase Binding Assay. This competitive binding assay measures the displacement of a fluorescently labeled tracer from the kinase active site by the test compound.

-

Reagents: Kinase, Eu-labeled anti-tag antibody, Alexa Fluor™ conjugate tracer, and this compound were prepared in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Assay Procedure:

-

A 10 µL solution of this compound at various concentrations was added to the wells of a 384-well plate.

-

A 5 µL mixture of kinase and Eu-labeled antibody was added to each well.

-

A 5 µL solution of the Alexa Fluor™ conjugate tracer was added to all wells.

-

The plate was incubated at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals were measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.

-

Data Analysis: The emission ratio (665 nm / 615 nm) was calculated and used to determine the percent inhibition. IC₅₀ values were calculated by fitting the data to a four-parameter logistic model.

Data Summary: Kinase Inhibition

The inhibitory activity of this compound against a panel of kinases is summarized in the table below.

| Kinase Target | IC₅₀ (nM) |

| EGFR | 15 |

| HER2 | 25 |

| VEGFR2 | 800 |

| SRC | >10,000 |

| ABL1 | >10,000 |

Cell-Based Assays: Cellular Potency and Pathway Modulation

Cell-based assays were conducted to evaluate the effect of this compound on cell proliferation and to confirm its on-target activity within a cellular context.

Experimental Protocol: Cell Proliferation Assay (MTT)

The effect of this compound on the proliferation of the A431 human epidermoid carcinoma cell line, which overexpresses EGFR, was assessed using a standard MTT assay.

-

Cell Culture: A431 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Assay Procedure:

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound.

-

Cells were incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours.

-

The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

-

Data Acquisition: The absorbance at 570 nm was measured using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control. GI₅₀ values were determined using a non-linear regression analysis.

Data Summary: Cellular Proliferation

| Cell Line | Target Overexpression | GI₅₀ (nM) |

| A431 | EGFR | 50 |

| SK-BR-3 | HER2 | 85 |

| HUVEC | VEGFR2 | 1,500 |

Experimental Protocol: Western Blot Analysis of EGFR Signaling

To confirm that this compound inhibits EGFR signaling in cells, A431 cells were treated with the compound, and the phosphorylation status of EGFR and its downstream effector, ERK, was assessed by Western blot.

-

Cell Treatment: A431 cells were serum-starved for 24 hours and then pre-treated with various concentrations of this compound for 2 hours before stimulation with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.

-

Lysate Preparation: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against p-EGFR, total EGFR, p-ERK, and total ERK overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of this compound inhibiting the EGFR signaling pathway.

Experimental Workflow for Cellular Proliferation Assay

Caption: Workflow for the MTT-based cell proliferation assay.

Western Blot Experimental Workflow

Caption: Workflow for Western blot analysis of EGFR pathway inhibition.

LUF6283: An In-Depth Technical Guide to In Vivo Proof-of-Concept Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo proof-of-concept studies for LUF6283, a potent and orally active partial agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2). The primary focus of these studies is to demonstrate the potential of this compound to elicit the therapeutic lipid-lowering effects of niacin while mitigating the common side effect of cutaneous flushing.

Core Findings and Data Presentation

This compound has been evaluated in preclinical in vivo models to assess its efficacy and side-effect profile. The key quantitative data from these studies are summarized below, providing a clear comparison of its activity relative to niacin and a related compound, LUF6281.

| Compound | Binding Affinity (Ki) for HCA2 | In Vivo Effect on Plasma VLDL-Triglyceride | Cutaneous Flushing in C57BL/6 Mice |

| This compound | 0.55 µM[1][2][3] | Significant reduction, comparable to niacin[1][2][3] | Not observed[1][2][3] |

| Niacin | Higher potency than this compound[1][2][3] | Significant reduction[1][2][3] | Observed[1][2][3] |

| LUF6281 | 3 µM[1][2][3] | Significant reduction, comparable to niacin[1][2][3] | Not observed[1][2][3] |

Experimental Protocols

The following section details the methodologies employed in the key in vivo experiments cited in this guide.

In Vivo Evaluation of Lipid-Lowering Effects and Flushing

-

Animal Model: Normolipidaemic C57BL/6 mice were utilized for the in vivo studies.[1][2][3]

-

Drug Administration: this compound, LUF6281, or niacin were administered to the mice at a dose of 400 mg·kg⁻¹·day⁻¹. The administration was performed once daily for a duration of 4 weeks.[1][2][3]

-

Efficacy Endpoint: The primary efficacy endpoint was the measurement of plasma very-low-density lipoprotein (VLDL)-triglyceride concentrations.[1][2][3]

-

Side-Effect Assessment: The incidence of cutaneous flushing was observed and compared between the different treatment groups.[1][2][3]

-

Mechanism of Action Analysis: To investigate the underlying mechanism, the expression of lipolytic genes, specifically hormone-sensitive lipase (HSL) and adipose triglyceride lipase (ATGL), was measured in adipose tissue. Additionally, the expression of apolipoprotein B (APOB) in the liver was assessed.[1][2][3][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of HCA2 activation and the experimental workflow for the in vivo evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of pyrazole partial agonists on HCA2-mediated flushing and VLDL-triglyceride levels in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of pyrazole partial agonists on HCA(2) -mediated flushing and VLDL-triglyceride levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Initial Toxicity and Safety Assessment of LUF6283: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific compound "LUF6283" is not available in the public domain as of the latest search. The following guide is a template outlining the expected structure and content for an initial toxicity and safety assessment of a novel chemical entity. The data and methodologies presented are illustrative and based on general toxicological and pharmacological principles.

Abstract

This document provides a structured overview of the initial toxicity and safety assessment for the novel compound this compound. Due to the absence of specific data for this compound in publicly accessible scientific literature and databases, this paper establishes a framework for such an assessment. It details the requisite experimental protocols, data presentation formats, and the visualization of relevant biological pathways that would be integral to a comprehensive initial safety evaluation for a compound of this nature. The methodologies and data tables herein are presented as a model for researchers and drug development professionals.

Introduction

The development of any new therapeutic agent requires a rigorous evaluation of its safety profile. An initial toxicity and safety assessment is a critical early step in this process, designed to identify potential hazards, establish a preliminary safety margin, and guide further non-clinical and clinical development. This assessment typically involves a battery of in vitro and in vivo studies to investigate the compound's potential for causing adverse effects. For a hypothetical compound designated this compound, this process would involve characterizing its pharmacokinetics, acute toxicity, and potential for target organ toxicity and genotoxicity.

Preclinical Safety and Toxicity Data

A comprehensive preclinical safety and toxicity evaluation is fundamental. The following sections and tables illustrate the types of data that would be collected and analyzed.

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single or multiple closely spaced doses.

Table 1: Illustrative Acute Toxicity Data for this compound

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Key Observations |

| Mouse | Oral | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed. |

| Rat | Oral | 1500 | 1200 - 1800 | Clinical signs included sedation and ataxia at doses >1000 mg/kg. |

| Rat | Intravenous | 50 | 40 - 60 | Dose-dependent cardiotoxicity observed. |

Repeat-dose toxicity studies evaluate the effects of a substance after prolonged exposure.

Table 2: Illustrative 28-Day Repeat-Dose Toxicity Study Summary for this compound in Rats (Oral Gavage)

| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| 0 (Vehicle) | - | No adverse findings. |

| 10 | 10 | No treatment-related adverse effects. |

| 50 | 10 | Mild, reversible elevation in liver enzymes (ALT, AST). |

| 200 | - | Hepatocellular hypertrophy, increased liver weight, and significant elevation of liver enzymes. |

NOAEL: No-Observed-Adverse-Effect Level

Genotoxicity assays are performed to detect direct or indirect DNA damage.

Table 3: Illustrative Genotoxicity Profile of this compound

| Assay | Test System | Concentration/Dose Range | Result |

| Ames Test | S. typhimurium (TA98, TA100, etc.) | 0.1 - 5000 µ g/plate | Negative |

| In vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | 1 - 100 µM | Negative |

| In vivo Micronucleus Test | Mouse Bone Marrow | 100 - 1000 mg/kg | Negative |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of toxicity data.

-

Test System: Female Sprague-Dawley rats (8-12 weeks old).

-

Methodology: Animals are dosed sequentially. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. Dosing is initiated at a level expected to be toxic.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A full necropsy is performed on all animals.

-

Test System: Male and female Sprague-Dawley rats (6-8 weeks old).

-

Methodology: The test substance is administered daily by oral gavage for 28 consecutive days at three dose levels plus a vehicle control.

-

Endpoints: Daily clinical observations, weekly body weight and food consumption, clinical pathology (hematology, clinical chemistry, urinalysis) at termination, and comprehensive histopathological examination of organs and tissues.

-

Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

-

Methodology: The test compound, with and without metabolic activation (S9 mix), is incubated with the bacterial strains. The number of revertant colonies is counted.

-

Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants.

Signaling Pathways and Experimental Workflows

Visualizing biological pathways and experimental workflows can aid in understanding the mechanism of toxicity and the experimental design.

The following diagram illustrates a hypothetical signaling cascade that could be investigated if this compound were found to induce liver toxicity.

Methodological & Application

LUF6283 experimental protocol for cell culture

Disclaimer

The identifier "LUF6283" does not correspond to a publicly documented compound or experimental protocol in the scientific literature. The following Application Notes and Protocols are based on a hypothetical anti-cancer compound, designated Lufabrevir (this compound) , to provide a comprehensive template for researchers. All data, signaling pathways, and specific methodologies are illustrative and should be adapted to actual experimental findings.

Application Notes and Protocols: Lufabrevir (this compound)

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lufabrevir (this compound) is a novel, synthetic small molecule inhibitor targeting the pro-survival Kinase-X signaling pathway, which is frequently hyperactivated in various human cancers, including non-small cell lung cancer (NSCLC). These notes provide detailed protocols for evaluating the efficacy of Lufabrevir in vitro, including methods for assessing cell viability, apoptosis induction, and target engagement.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Lufabrevir (this compound) across various NSCLC cell lines.

Table 1: Cell Viability (IC₅₀) of Lufabrevir after 72-Hour Treatment

| Cell Line | Histology | Lufabrevir IC₅₀ (µM) |

| A549 | Adenocarcinoma | 1.5 ± 0.3 |

| H460 | Large Cell | 2.1 ± 0.5 |

| SK-MES-1 | Squamous Cell | 8.9 ± 1.2 |

| BEAS-2B | Normal Bronchial | > 50 |

Table 2: Apoptosis Induction by Lufabrevir (2 µM) after 48 Hours

| Cell Line | Caspase-3/7 Activity (Fold Change vs. Vehicle) |

| A549 | 4.2 ± 0.6 |

| H460 | 3.8 ± 0.4 |

| BEAS-2B | 1.1 ± 0.2 |

Table 3: Target Protein Modulation by Lufabrevir (2 µM) after 24 Hours

| Cell Line | Protein Target | Phosphorylation Level (% of Vehicle Control) |

| A549 | Kinase-X (p-Thr202) | 15.2 ± 3.5 |

| A549 | Downstream-Y (p-Ser473) | 21.7 ± 4.1 |

Experimental Protocols & Methodologies

Protocol 1: General Cell Culture and Maintenance

-

Cell Lines: A549, H460, SK-MES-1, and BEAS-2B cells are obtained from ATCC.

-

Culture Medium: Cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculture: Adherent cells are passaged upon reaching 80-90% confluency. Media is aspirated, cells are washed with PBS, and detached using Trypsin-EDTA.

Protocol 2: Cell Viability (MTT) Assay

-

Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of Lufabrevir (this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells (final volume 200 µL). Include vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours until formazan crystals form.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader. Data is normalized to the vehicle control to calculate percent viability and IC₅₀ values.

Application Notes and Protocols for LUF6283 Dosage in In Vivo Animal Models

Initial Search and Information Scarcity

A comprehensive search for "LUF6283" was conducted to gather data for the creation of detailed application notes and protocols for its use in in vivo animal models. The search aimed to identify information regarding its mechanism of action, established dosages, administration routes, and relevant signaling pathways.

Despite a thorough search of scientific literature and databases, no specific information, studies, or publications mentioning "this compound" were found. This suggests that this compound may be a novel compound with limited or no publicly available research, a proprietary designation not yet disclosed in scientific literature, or potentially a misnomer.

General Guidance for In Vivo Studies with Novel Compounds

In the absence of specific data for this compound, researchers, scientists, and drug development professionals are advised to follow established principles for determining the dosage and protocol for any new chemical entity in in vivo animal models. The following sections provide a general framework and key considerations.

Data Presentation: A Template for Future Studies

Once preliminary data becomes available for this compound, it is crucial to organize it systematically. The following table structure is recommended for summarizing quantitative data from dose-ranging and efficacy studies, allowing for easy comparison and interpretation.

Table 1: Template for Summarizing In Vivo Data for a Novel Compound

| Parameter | Group 1 (e.g., Vehicle) | Group 2 (e.g., Low Dose) | Group 3 (e.g., Mid Dose) | Group 4 (e.g., High Dose) |

| Animal Model | ||||

| Strain | ||||

| Sex | ||||

| Number of Animals | ||||

| Compound | ||||

| Dose (mg/kg) | ||||

| Administration Route | ||||

| Dosing Frequency | ||||

| Vehicle | ||||

| Primary Endpoint 1 | ||||

| Primary Endpoint 2 | ||||

| Secondary Endpoint 1 | ||||

| Observed Toxicities |

Experimental Protocols: A Generalized Approach

Detailed methodologies are fundamental for reproducible research. The following protocols outline standard procedures that should be adapted once the physicochemical properties and biological activity of this compound are determined.

In Vivo Dose Range-Finding (DRF) Study Protocol

1. Objective: To determine the maximum tolerated dose (MTD) and to identify a range of doses for subsequent efficacy studies.

2. Materials:

- Test compound (this compound)

- Appropriate vehicle (e.g., saline, corn oil, DMSO/Tween 80 mixture)

- Animal model (e.g., mice, rats)

- Standard laboratory equipment for animal handling and administration.

3. Procedure:

- Animal Acclimation: Acclimate animals to the facility for a minimum of one week.

- Group Allocation: Randomly assign animals to dose groups (e.g., vehicle and 3-5 escalating dose levels of the test compound).

- Compound Preparation: Prepare the dosing solutions at the required concentrations in the selected vehicle.

- Administration: Administer the compound via the chosen route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

- Monitoring: Observe animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and daily thereafter for up to 14 days. Record body weights at baseline and at regular intervals.

- Endpoint: The MTD is typically defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight.

In Vivo Efficacy Study Protocol

1. Objective: To evaluate the therapeutic efficacy of the test compound in a relevant disease model.

2. Materials:

- Test compound (this compound)

- Appropriate vehicle

- Disease-specific animal model

- Equipment for disease induction and assessment.

3. Procedure:

- Model Induction: Induce the disease model in the experimental animals.

- Group Allocation: Randomize animals into treatment groups (vehicle, positive control if available, and different dose levels of the test compound).

- Treatment: Initiate treatment at a pre-determined time point relative to disease induction. Administer the compound according to the chosen dose, route, and frequency.

- Efficacy Assessment: Monitor disease progression and therapeutic response using relevant readouts (e.g., tumor volume, behavioral scores, biomarker levels).

- Termination and Analysis: At the end of the study, euthanize animals and collect tissues for further analysis (e.g., histology, gene expression).

Visualization of Experimental Workflow

A clear experimental workflow is essential for planning and communication. The following diagram, generated using Graphviz, illustrates a typical workflow for an in vivo study.

Caption: A generalized workflow for an in vivo efficacy study.

Signaling Pathway Visualization: A Placeholder

Without knowledge of the molecular target and mechanism of action of this compound, a specific signaling pathway diagram cannot be created. Once the target is identified (e.g., a specific receptor, enzyme, or protein), a diagram can be generated to illustrate its downstream effects. For example, if this compound were found to be an inhibitor of the PI3K/Akt pathway, a diagram could be constructed as follows:

Caption: A hypothetical signaling pathway for this compound as a PI3K inhibitor.

While specific dosage and protocol information for this compound is not currently available in the public domain, the frameworks and templates provided here offer a robust starting point for researchers. It is imperative to conduct thorough preliminary studies, including dose range-finding and tolerability assessments, before proceeding to full-scale efficacy trials. As research on this compound progresses and data becomes available, these general protocols should be refined to create compound-specific application notes.

Application Note: LUF6283 in Western Blot Analysis

For Research Use Only.

Introduction

This application note provides a detailed protocol for the use of LUF6283 in Western blot analysis. Currently, publicly available information on the specific molecular target and mechanism of action of this compound is limited. The following protocols are based on general established procedures for Western blotting and may require optimization depending on the specific cell types, protein targets, and experimental conditions. Researchers are encouraged to perform preliminary experiments to determine the optimal conditions for their specific research needs.

Core Requirements

This document outlines the necessary steps for preparing cell lysates, performing gel electrophoresis and protein transfer, and conducting immunodetection to analyze protein expression levels following treatment with this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of harvesting.

-

This compound Treatment: The optimal concentration and incubation time for this compound treatment should be determined empirically by the researcher. A dose-response and time-course experiment is recommended.

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Dilute the stock solution to the desired final concentrations in cell culture media.

-

Include a vehicle control (solvent only) in your experimental setup.

-

Incubate the cells with this compound for the desired period.

-

Preparation of Cell Lysates

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[1][2]

-

Add ice-cold RIPA lysis buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, and 1X Protease Inhibitor Cocktail).[1]

-

For adherent cells, scrape the cells off the plate using a cell scraper. For suspension cells, pellet the cells by centrifugation before adding lysis buffer.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

-

Homogenization:

-

Sonicate the lysate on ice to ensure complete cell lysis and to shear DNA, which will reduce the viscosity of the sample.[2]

-

-

Centrifugation:

-

Protein Quantification:

-

Carefully transfer the supernatant (containing the soluble proteins) to a new tube.

-

Determine the protein concentration of each lysate using a protein assay kit, such as the BCA Protein Assay Kit.[1]

-

SDS-PAGE and Protein Transfer

-

Sample Preparation:

-

Take a consistent amount of protein for each sample (e.g., 20-30 µg) and add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]

-

-

Gel Electrophoresis:

-

Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).

-

Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

Immunodetection

-

Blocking:

-

Primary Antibody Incubation:

-

Washing:

-

Secondary Antibody Incubation:

-

Final Washes:

-

Detection:

-

Prepare the chemiluminescent substrate according to the manufacturer's instructions.

-

Incubate the membrane with the substrate for the recommended time.

-

Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

-

Data Presentation

Quantitative data from Western blot analysis, such as densitometry readings of protein bands, should be summarized in a table for clear comparison. The table should include sample identifiers, treatment conditions (this compound concentration and time), densitometry values normalized to a loading control (e.g., β-actin or GAPDH), and statistical analysis.

Table 1: Example of Quantitative Western Blot Data Summary

| Treatment Group | This compound Conc. (µM) | Incubation Time (hr) | Normalized Target Protein Level (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |

| Vehicle Control | 0 | 24 | 1.00 | 0.12 | - |

| This compound | 1 | 24 | 0.75 | 0.09 | <0.05 |

| This compound | 5 | 24 | 0.42 | 0.05 | <0.01 |

| This compound | 10 | 24 | 0.21 | 0.03 | <0.001 |

Mandatory Visualizations

Signaling Pathway Diagram

As the specific signaling pathway affected by this compound is not defined, a generic representation of a signaling cascade is provided below. This can be adapted once the molecular target of this compound is identified.

Caption: A generic signaling pathway potentially modulated by this compound.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the Western blot protocol for analyzing the effects of this compound.

Caption: Workflow for Western blot analysis of this compound-treated cells.

References

LUF6283 for high-throughput screening assays

Application Note: LUF6283

Topic: this compound for High-Throughput Screening Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound this compound is a hypothetical molecule created for illustrative purposes within this application note. The presented data and experimental results are representative examples to guide researchers in designing and executing high-throughput screening assays for compounds with a similar mechanism of action.

Introduction

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that governs the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[1][2] Dysregulation of the Th17 pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[2][3][4] Consequently, RORγt has emerged as a promising therapeutic target for the development of novel immunomodulatory drugs.[5]

This compound is a potent and selective small molecule inverse agonist of RORγt. By binding to the ligand-binding domain of RORγt, this compound modulates the receptor's conformation, leading to the dissociation of co-activators and the recruitment of co-repressors. This action effectively represses the transcriptional activity of RORγt, resulting in a dose-dependent inhibition of IL-17A production.[1]

This application note provides detailed protocols for two high-throughput screening (HTS) assays designed to identify and characterize RORγt inhibitors like this compound: a primary cell-based IL-17A promoter luciferase reporter assay and a secondary biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Mechanism of Action of this compound

This compound acts as an inverse agonist of the RORγt receptor. In the active state, RORγt binds to specific DNA sequences known as ROR response elements (ROREs) within the promoter region of the IL17A gene, recruiting co-activator proteins and initiating gene transcription. This compound binds to the ligand-binding domain of RORγt, inducing a conformational change that prevents the recruitment of co-activators and facilitates the binding of co-repressors. This complex is transcriptionally inactive, thereby inhibiting the expression of IL-17A.

Data Presentation

The following tables summarize the performance of this compound in the described HTS assays.

Table 1: IL-17A Promoter Luciferase Reporter Assay

| Parameter | Value |

| Cell Line | Jurkat-RORγt-IL17F-Luc |

| Assay Format | 1536-well |

| This compound IC50 | 29 nM[5] |

| Z'-Factor | 0.78 |

| Signal-to-Background | 15-fold |

Table 2: RORγt TR-FRET Assay

| Parameter | Value |

| RORγt Source | Recombinant Human RORγt-LBD (GST-tagged) |

| Assay Format | 384-well |

| This compound IC50 | 86 nM[6] |

| Z'-Factor | 0.85 |

| Assay Window | 5-fold |

Experimental Protocols

Primary HTS: IL-17A Promoter Luciferase Reporter Assay

This cell-based assay quantitatively measures the activity of the IL-17A promoter in response to RORγt modulation.[7] A stable human T-cell line (e.g., Jurkat) expressing the RORγt receptor and an IL-17F promoter-luciferase reporter construct is used.[7][8]

Materials:

-

Jurkat-RORγt-IL17F-Luc stable cell line

-

Assay Medium: RPMI 1640, 1% FBS, 1% Penicillin-Streptomycin

-

This compound and control compounds

-

PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

1536-well white, solid-bottom assay plates

Protocol:

-

Cell Plating: Culture Jurkat-RORγt-IL17F-Luc cells to a density of 1-2 x 106 cells/mL. Centrifuge and resuspend in assay medium to a concentration of 1 x 106 cells/mL. Dispense 4 µL of the cell suspension into each well of a 1536-well plate.

-

Compound Addition: Prepare serial dilutions of this compound and control compounds in DMSO. Using a pintool or acoustic dispenser, transfer 20 nL of compound solution to the assay plates. For controls, use DMSO (negative control) and a known RORγt inhibitor (positive control).

-

Cell Stimulation: Prepare a stimulation solution of PMA (final concentration 20 ng/mL) and Ionomycin (final concentration 1 µM) in assay medium. Add 4 µL of this solution to all wells except for the unstimulated controls.

-

Incubation: Incubate the plates for 6 hours at 37°C in a humidified 5% CO2 incubator.

-

Luminescence Detection: Equilibrate the plates and the luciferase assay reagent to room temperature. Add 4 µL of the luciferase reagent to each well. Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization. Measure luminescence using a plate reader.

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10]

-

Assess assay quality by calculating the Z'-factor using the positive and negative controls. An excellent assay has a Z'-factor between 0.5 and 1.0.[11][12][13][14]

Secondary HTS: RORγt TR-FRET Assay

This biochemical assay measures the ability of a compound to disrupt the interaction between the RORγt ligand-binding domain (LBD) and a co-activator peptide. The assay uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for a robust and sensitive readout.[15][16]

Materials:

-

Recombinant GST-tagged human RORγt-LBD

-

Fluorescein-labeled co-activator peptide (e.g., D22)

-

Terbium-labeled anti-GST antibody

-

TR-FRET assay buffer

-

This compound and control compounds

-

384-well low-volume black assay plates

Protocol:

-

Compound Plating: Prepare serial dilutions of this compound and control compounds in DMSO. Dispense 100 nL of the compound solutions into the wells of a 384-well plate.

-

Reagent Preparation: Prepare a 2X solution of GST-RORγt-LBD in TR-FRET buffer. Prepare a 2X mix of the fluorescein-co-activator peptide and the terbium-anti-GST antibody in TR-FRET buffer.

-

Reagent Addition: Add 5 µL of the 2X GST-RORγt-LBD solution to each well. Incubate for 15 minutes at room temperature.

-

Second Reagent Addition: Add 5 µL of the 2X peptide/antibody mix to each well. The final volume will be 10 µL.

-

Incubation: Incubate the plate for 1 hour at room temperature, protected from light.

-

TR-FRET Detection: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).

Data Analysis:

-

Calculate the TR-FRET ratio (Emission520nm / Emission495nm).

-

Determine the percent inhibition based on the TR-FRET ratio of the DMSO (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit to a four-parameter logistic model to calculate the IC50.[17][18]

-

Calculate the Z'-factor to assess assay performance.[11][12][13][14]

Conclusion

The described cell-based and biochemical HTS assays provide a robust and efficient platform for the discovery and characterization of RORγt inverse agonists like this compound. The IL-17A promoter reporter assay serves as an excellent primary screen to identify compounds that inhibit RORγt activity in a cellular context. The TR-FRET assay offers a reliable secondary screen to confirm direct binding and inhibition of the RORγt-co-activator interaction. Together, these protocols facilitate the rapid identification and optimization of novel candidates for the treatment of autoimmune and inflammatory diseases.

References

- 1. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 3. novusbio.com [novusbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. High Throughput Screening Assay to Identify Modulators of IL-17 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High Throughput Screening Assay to Identify Modulators of IL-17 E...: Ingenta Connect [ingentaconnect.com]

- 9. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 13. assay.dev [assay.dev]

- 14. Z-factor - Wikipedia [en.wikipedia.org]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. azurebiosystems.com [azurebiosystems.com]

- 18. The Importance of IC50 Determination | Visikol [visikol.com]

Application Notes & Protocols for Immunohistochemistry (IHC) Staining of LUF6283

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical staining of the hypothetical target LUF6283 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is a comprehensive guide synthesized from established immunohistochemistry procedures and is intended to be a starting point for optimization by the end-user.[1][2][3][4]

Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of a specific antigen within a tissue sample.[3] This protocol outlines the steps for staining this compound in FFPE tissues, a common method for preserving tissue morphology. The procedure involves deparaffinization, rehydration, antigen retrieval, blocking, incubation with a primary antibody specific to this compound, and subsequent detection using a labeled secondary antibody and chromogenic substrate.[2][3] Optimization of various steps, including antibody dilution and incubation times, is critical for achieving specific and robust staining.[2][5]

Materials and Reagents

| Reagent | Supplier (Example) | Catalog # (Example) |

| Primary Antibody (anti-LUF6283) | User-defined | N/A |

| Biotinylated Secondary Antibody | Vector Laboratories | BA-1000 |

| Streptavidin-HRP Conjugate | Thermo Fisher Scientific | 21130 |

| DAB Substrate Kit | Cell Signaling Technology | 8059 |

| Hematoxylin Counterstain | Sigma-Aldrich | MHS16 |

| Antigen Retrieval Buffer (Citrate, pH 6.0) | Abcam | ab93678 |

| Blocking Serum | Jackson ImmunoResearch | 001-000-120 |

| Xylene | Sigma-Aldrich | 534056 |

| Ethanol (100%, 95%, 70%) | Decon Labs | 2716 |

| Phosphate Buffered Saline (PBS) | Corning | 21-040-CV |

| Distilled Water |

Experimental Protocols

Deparaffinization and Rehydration

This process removes the paraffin wax from the tissue sections and rehydrates them for subsequent antibody staining.[1][3][4]

| Step | Reagent | Incubation Time |

| 1 | Xylene | 2 x 10 minutes |

| 2 | 100% Ethanol | 2 x 10 minutes |

| 3 | 95% Ethanol | 5 minutes |

| 4 | 70% Ethanol | 5 minutes |

| 5 | 50% Ethanol | 5 minutes |

| 6 | Distilled Water | 5 minutes |

Antigen Retrieval

Formalin fixation can create cross-links that mask the antigenic epitopes.[6][7] Heat-induced epitope retrieval (HIER) is a common method to unmask these sites.[6][7][8]

-

Immerse slides in a staining dish containing Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0).

-

Heat the slides in a microwave, pressure cooker, or water bath to 95-100°C for 15-20 minutes.[8][9]

-

Allow the slides to cool to room temperature in the buffer.

-

Rinse the slides with PBS.

Immunohistochemical Staining

This section details the core staining procedure, including blocking, antibody incubations, and signal detection.

| Step | Reagent/Action | Incubation Time & Temperature | Notes |

| 1 | Peroxidase Block: 3% Hydrogen Peroxide | 10 minutes at Room Temperature | This step is necessary to quench endogenous peroxidase activity.[2][10] |

| 2 | Blocking: 5-10% Normal Serum | 30-60 minutes at Room Temperature | The serum should be from the same species as the secondary antibody to block non-specific binding.[2][4] |

| 3 | Primary Antibody: anti-LUF6283 | Overnight at 4°C | The optimal dilution should be determined by titration.[1][5] |

| 4 | Wash: PBS | 3 x 5 minutes | |

| 5 | Secondary Antibody: Biotinylated anti-species IgG | 30-60 minutes at Room Temperature | Dilute according to the manufacturer's instructions. |

| 6 | Wash: PBS | 3 x 5 minutes | |

| 7 | Enzyme Conjugate: Streptavidin-HRP | 30 minutes at Room Temperature | |

| 8 | Wash: PBS | 3 x 5 minutes | |

| 9 | Chromogen: DAB Substrate | 1-10 minutes (monitor under microscope) | Development time will vary depending on the abundance of the antigen. |

| 10 | Rinse: Distilled Water | To stop the chromogenic reaction. |

Counterstaining, Dehydration, and Mounting

-

Counterstain: Immerse slides in Hematoxylin for 1 minute to stain the cell nuclei.

-

Rinse: Gently wash with running tap water.

-

Dehydration:

-

70% Ethanol: 2 minutes

-

95% Ethanol: 2 minutes

-

100% Ethanol: 2 x 2 minutes

-

Xylene: 2 x 5 minutes

-

-

Mounting: Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Visualization and Diagrams

Experimental Workflow

Caption: Immunohistochemistry workflow for this compound staining.

Hypothetical this compound Signaling Pathway

Caption: A hypothetical signaling cascade involving this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Staining | Primary antibody not effective | Use a positive control to validate the antibody.[2] Optimize antibody dilution.[5] |

| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature.[7][9] | |

| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent.[2][4] |

| Primary antibody concentration too high | Further dilute the primary antibody.[5] | |

| Non-specific Staining | Endogenous peroxidase activity | Ensure the peroxidase blocking step is performed correctly.[2][10] |

| Cross-reactivity of secondary antibody | Use a secondary antibody raised against the species of the primary antibody. |

Disclaimer: This protocol is a general guideline. The optimal conditions for staining this compound may vary and should be determined by the individual researcher.

References

- 1. cancer.wisc.edu [cancer.wisc.edu]

- 2. Immunohistochemistry Procedure [sigmaaldrich.com]

- 3. bosterbio.com [bosterbio.com]

- 4. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. Antigen retrieval - Wikipedia [en.wikipedia.org]

- 7. IHC antigen retrieval protocol | Abcam [abcam.com]

- 8. bosterbio.com [bosterbio.com]

- 9. A simple and effective heat induced antigen retrieval method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunohistochemistry Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

Application Notes and Protocols for LUF6000, a Positive Allosteric Modulator of the A3 Adenosine Receptor

Disclaimer: No public information was found for the compound "LUF6283." The following application notes and protocols are based on the well-characterized compound LUF6000 , a positive allosteric modulator of the A3 adenosine receptor (A3AR). It is presumed that "this compound" may be a related compound or a typographical error. Researchers should verify the identity and specific properties of their compound before proceeding with these protocols.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of LUF6000 in protein-ligand binding assays. LUF6000 is a potent, positive allosteric modulator (PAM) of the human A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR). It enhances the binding and/or efficacy of orthosteric agonists at the A3AR.

Mechanism of Action

LUF6000 binds to a site on the A3AR that is distinct from the orthosteric site where endogenous ligands like adenosine bind. This allosteric binding induces a conformational change in the receptor that increases the affinity and/or efficacy of orthosteric agonists. A key advantage of allosteric modulators like LUF6000 is their potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands. LUF6000 itself does not activate the A3AR but enhances the effect of endogenous or synthetic agonists. This property makes it a valuable tool for studying A3AR signaling in environments with elevated agonist concentrations, such as in inflamed or ischemic tissues.

The signaling pathway modulated by A3AR activation, and therefore enhanced by LUF6000 in the presence of an agonist, typically involves the inhibition of adenylyl cyclase through the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Figure 1: A3AR Signaling Pathway Modulation by LUF6000.

Quantitative Data

The following tables summarize key quantitative data for LUF6000 from published literature. These values are context-dependent and can vary based on the specific cell line, agonist used, and assay conditions.

Table 1: Effect of LUF6000 on Agonist Efficacy in [³⁵S]GTPγS Binding Assays

| Agonist | LUF6000 Conc. (µM) | Emax (% of Basal) |

| Cl-IB-MECA | 0 | 50.1 ± 3.4 |

| 0.1 | 60.4 ± 3.7 | |

| 0.3 | 70.5 ± 5.2 | |

| 1.0 | 82.4 ± 7.3 | |

| 3.0 | 122 ± 3 | |

| 10 | 125 ± 2 | |

| NECA | 0 | 100 ± 3 |

| 1.0 | 119 ± 7 |

Table 2: Effect of LUF6000 on Agonist Potency and Efficacy in cAMP Functional Assays

| Agonist | LUF6000 Conc. (µM) | pEC50 | Emax (% Inhibition) |

| Cl-IB-MECA | 0 | 8.5 ± 0.1 | 80 ± 2 |

| 1 | 8.4 ± 0.1 | 95 ± 1 |

Experimental Protocols

Detailed methodologies for key experiments involving LUF6000 are provided below.

This protocol is designed to determine the effect of LUF6000 on the binding of a radiolabeled orthosteric agonist to the A3AR.

Figure 2: Radioligand Competition Binding Assay Workflow.

Materials:

-

Cell membranes expressing the human A3AR

-

Radiolabeled A3AR agonist (e.g., [¹²⁵I]AB-MECA)

-

LUF6000

-

Unlabeled competing ligand

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, 5 mM MgCl₂, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

GF/B filter plates

-

Scintillation fluid and counter

Procedure:

-

Prepare Reagents: Dilute all compounds (radioligand, LUF6000, competing ligand) to the desired concentrations in Assay Buffer.

-

Incubation: In a 96-well plate, add in the following order:

-

25 µL of Assay Buffer (for total binding) or unlabeled ligand (for non-specific binding and competition).

-

25 µL of LUF6000 or vehicle.

-

50 µL of diluted radioligand.

-

100 µL of diluted cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the incubation mixture through the GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

-

Detection: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using a non-linear regression program to determine the inhibition constant (Ki) of the competing ligand in the presence and absence of LUF6000.

This assay measures the activation of G proteins coupled to the A3AR upon agonist stimulation, and how this is modulated by LUF6000.

Materials:

-

Cell membranes expressing the human A3AR

-

[³⁵S]GTPγS

-

A3AR agonist (e.g., Cl-IB-MECA, NECA)

-

LUF6000

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Scintillation fluid and counter

Procedure:

-